molecular formula C17H20O3 B3936596 2-[2-(4-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene

2-[2-(4-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene

Cat. No. B3936596
M. Wt: 272.34 g/mol
InChI Key: GREXPSBTQRACQR-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene, also known as 'Bisoprolol', is a synthetic compound belonging to the class of beta-blockers. It is commonly used in the treatment of various cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Bisoprolol is a selective beta-1 receptor antagonist, which means it blocks the action of adrenaline and noradrenaline on the heart, resulting in a decrease in heart rate and blood pressure.

Mechanism of Action

Bisoprolol works by selectively blocking the beta-1 adrenergic receptor in the heart, which reduces the heart rate and the force of contraction of the heart. This results in a decrease in oxygen demand by the heart, which is beneficial in the treatment of angina pectoris. Bisoprolol also reduces the production of renin, a hormone that regulates blood pressure, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces the heart rate and the force of contraction of the heart, which leads to a decrease in oxygen demand by the heart. It also reduces the production of renin, which leads to a decrease in blood pressure. Bisoprolol has been shown to improve the function of the left ventricle of the heart in patients with heart failure.

Advantages and Limitations for Lab Experiments

Bisoprolol has several advantages and limitations for lab experiments. It is a selective beta-1 receptor antagonist, which means it has fewer side effects compared to non-selective beta-blockers. Bisoprolol has been extensively studied in clinical trials, which makes it a reliable drug for lab experiments. However, Bisoprolol has a short half-life, which may limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for the research on Bisoprolol. One future direction is to investigate the potential of Bisoprolol in the treatment of other cardiovascular diseases such as atrial fibrillation. Another future direction is to study the effects of Bisoprolol on the function of the right ventricle of the heart. Additionally, research can be conducted to investigate the potential of Bisoprolol in combination with other drugs for the treatment of cardiovascular diseases.
Conclusion:
In conclusion, Bisoprolol is a synthetic compound that has been extensively studied in various scientific research applications. It is a selective beta-1 receptor antagonist, which makes it a reliable drug for the treatment of cardiovascular diseases. Bisoprolol has several advantages and limitations for lab experiments, and there are several future directions for the research on Bisoprolol. Overall, Bisoprolol is a promising drug for the treatment of cardiovascular diseases.

Scientific Research Applications

Bisoprolol has been extensively studied in various scientific research applications. It has been shown to be effective in reducing the incidence of heart failure and improving the quality of life in patients with heart failure. It has also been found to be effective in reducing the risk of cardiovascular events such as heart attack and stroke in patients with hypertension.

properties

IUPAC Name

2-[2-(4-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-13-4-5-14(2)17(12-13)20-11-10-19-16-8-6-15(18-3)7-9-16/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREXPSBTQRACQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methoxyphenoxy)ethoxy]-1,4-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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